Cas no 1261577-89-2 (Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate)

Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate
-
- インチ: 1S/C14H9F4NO3/c1-21-13(20)9-6-12(15)19-7-10(9)8-4-2-3-5-11(8)22-14(16,17)18/h2-7H,1H3
- InChIKey: MOLLTIIIJSINSY-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C(=O)OC)=C(C=N1)C1C=CC=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 391
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.9
Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023027427-500mg |
Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate |
1261577-89-2 | 97% | 500mg |
$980.00 | 2023-09-03 | |
Alichem | A023027427-1g |
Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate |
1261577-89-2 | 97% | 1g |
$1730.40 | 2023-09-03 | |
Alichem | A023027427-250mg |
Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate |
1261577-89-2 | 97% | 250mg |
$748.00 | 2023-09-03 |
Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate 関連文献
-
1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinateに関する追加情報
Research Brief on Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate (CAS: 1261577-89-2) in Chemical Biology and Pharmaceutical Applications
Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate (CAS: 1261577-89-2) is a fluorinated isonicotinate derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural and pharmacological properties. This compound, characterized by its trifluoromethoxy and fluoro substituents, exhibits promising potential as a scaffold for drug development, particularly in targeting inflammatory and neurological disorders. Recent studies have explored its synthesis, mechanism of action, and therapeutic applications, positioning it as a compound of significant interest in medicinal chemistry.
The synthesis of Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate involves multi-step organic reactions, including palladium-catalyzed cross-coupling and esterification, to achieve high yield and purity. Researchers have emphasized the importance of optimizing reaction conditions to minimize by-products and enhance scalability for industrial applications. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the compound's structural integrity, ensuring its suitability for further biological evaluation.
In vitro and in vivo studies have demonstrated that Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate exhibits notable bioactivity, particularly as a modulator of key inflammatory pathways. For instance, it has shown inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes implicated in prostaglandin and leukotriene synthesis, respectively. These findings suggest its potential as a dual-action anti-inflammatory agent, with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Further investigations into the compound's pharmacokinetic profile reveal favorable absorption and distribution properties, with moderate plasma protein binding and good blood-brain barrier permeability. These characteristics make it a candidate for treating central nervous system (CNS) disorders, such as neuropathic pain and neurodegenerative diseases. Animal models have shown that the compound attenuates neuroinflammation and oxidative stress, highlighting its neuroprotective effects.
Despite these promising results, challenges remain in optimizing the compound's metabolic stability and minimizing potential off-target effects. Current research is focused on structural modifications to enhance its selectivity and reduce hepatic clearance. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical development, with the goal of identifying lead candidates for clinical trials.
In conclusion, Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate represents a versatile and pharmacologically active molecule with broad therapeutic potential. Its dual anti-inflammatory and neuroprotective properties, combined with its favorable pharmacokinetics, make it a compelling subject for further research. Future studies will likely explore its applications in other disease areas, such as oncology and autoimmune disorders, solidifying its role in next-generation drug discovery.
1261577-89-2 (Methyl 2-fluoro-5-(2-(trifluoromethoxy)phenyl)isonicotinate) 関連製品
- 1806046-22-9(2-Hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide)
- 469-32-9(Hamamelitannin)
- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)
- 2229594-96-9(tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate)
- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)
- 1803998-61-9(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)
- 2228571-63-7(methyl 5-(2-bromopropyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 2228502-91-6(3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid)
- 2090528-82-6(1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)-)
- 1185302-23-1(N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide)



